Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives can be achieved through various synthetic routes, including the three-component condensation reactions. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles has been synthesized from β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes in a diastereoselective manner. This process involves cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of dihydro-2H-pyran derivatives, including dihydro-2H-pyran-4,4(3H)-dicarbonitrile, reveals a distorted envelope conformation for the heterocyclic rings. Single-crystal X-ray diffraction analysis has been employed to examine the structure, showing the compounds belong to the monoclinic system with significant intermolecular hydrogen bonding, stabilizing the crystal structure (Jansone et al., 2007).
Chemical Reactions and Properties
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile undergoes various chemical reactions, demonstrating its chemical versatility. For example, the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides and enol ethers results in 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles, highlighting the compound's reactivity and potential for functional group transformations (John et al., 1987).
Physical Properties Analysis
The physical properties of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and pharmaceutical formulations. While specific studies directly addressing these properties were not found in the current search, such properties are typically determined experimentally and are essential for handling and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of dihydro-2H-pyran-4,4(3H)-dicarbonitrile, including its reactivity with other chemical compounds, stability under various conditions, and potential for further functionalization, are of significant interest. Its participation in reactions such as the visible-light initiated one-pot, three-component synthesis demonstrates its utility in creating diverse chemical structures under mild conditions (Zhang et al., 2019).
Scientific Research Applications
Synthesis of 1,3-Oxazines and Furo[2,3-b]pyrans : Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is used in the synthesis of these compounds, which are significant in chemical reactions and potential applications in pharmaceuticals and other areas (Yamagata, Akizuki, & Yamazaki, 1998).
Synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles : This process is important for obtaining different functionalities from nitrile groups, indicating potential applications in organic synthesis and drug development (John, Schmid, & Wyler, 1987).
Molecular Structure and Conformation Studies : The molecular structure and distorted envelope conformation of these compounds have potential applications in chemical research, possibly in the development of new synthetic methods or materials (Jansone et al., 2007).
Multi-component Chemical Reactions : The compounds synthesized from Dihydro-2H-pyran-4,4(3H)-dicarbonitrile can be used in reactions involving pyridinium ylide precursors, α-ketonitriles, and aldehydes, indicating their utility in complex organic syntheses (Demidov et al., 2021).
Synthesis of Novel Spiro[4H-pyran-3,3-oxindoles] : This synthesis generates novel compounds, potentially useful in pharmaceuticals or material science (Zafari et al., 2020).
Synthesis of Highly Substituted 1,6-Dihydropyrazine-2,3-dicarbonitrile Derivatives : Such syntheses have applications in scientific research, possibly in the creation of new molecules for drug discovery or material science (Shaabani, Maleki, & Moghimirad, 2007).
properties
IUPAC Name |
oxane-4,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZQQPETNQTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561428 | |
Record name | Oxane-4,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile | |
CAS RN |
111511-90-1 | |
Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxane-4,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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